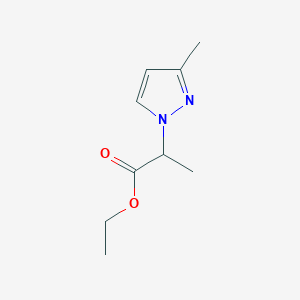ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC13334998
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N2O2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | ethyl 2-(3-methylpyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C9H14N2O2/c1-4-13-9(12)8(3)11-6-5-7(2)10-11/h5-6,8H,4H2,1-3H3 |
| Standard InChI Key | JKJKASNNZHUDIX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)N1C=CC(=N1)C |
| Canonical SMILES | CCOC(=O)C(C)N1C=CC(=N1)C |
Introduction
Synthesis Methods
The synthesis of compounds with similar structures typically involves nucleophilic substitution reactions or cyclocondensation of appropriate starting materials. For instance, related compounds like ethyl 2-amino-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate are synthesized through reactions involving ethyl 2-bromo-2-methylpropanoate and 3-methyl-1H-pyrazole. The synthesis of ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate would likely follow similar principles, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactivity
Compounds with pyrazole rings can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution. The ester functionality in ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate allows for hydrolysis and transesterification reactions under appropriate conditions. The reactivity of this compound can be influenced by steric hindrance introduced by the pyrazole ring and substituents, which may affect reaction rates and pathways.
Biological Activities and Applications
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic properties. While specific biological activities of ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate are not well-documented, compounds with similar structures are often explored for their potential therapeutic effects. These compounds may interact with biological targets such as enzymes and receptors, potentially modulating pathways associated with pain and inflammation.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume